molecular formula C22H23N3O4 B3299939 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 899946-71-5

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B3299939
CAS No.: 899946-71-5
M. Wt: 393.4 g/mol
InChI Key: ZTIQWPOZGXCFCR-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. Subsequent acylation with 2-(4-methoxyphenyl)ethylamine yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core is known to inhibit certain enzymes, which can lead to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

This compound is unique due to its specific structural features, including the methoxyphenyl and pyridazinone moieties. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-17-9-7-16(8-10-17)13-14-23-21(26)15-25-22(27)12-11-19(24-25)18-5-3-4-6-20(18)29-2/h3-12H,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIQWPOZGXCFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

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